3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide
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Overview
Description
3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide is a member of benzamides.
Scientific Research Applications
Radiolabeled Benzamides in Melanoma Imaging
Radiolabeled benzamides, specifically Iodine-123-(S)-IBZM, have been employed in melanoma imaging. This technique allows for the detection of melanoma metastases, leveraging the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. The study found that [123I]-(S)-IBZM scans could detect various melanoma metastases effectively, suggesting the potential of benzamide derivatives in melanoma diagnostics (Maffioli et al., 1994).
Sigma Receptor Scintigraphy in Breast Cancer
Another study investigated the application of a novel iodobenzamide, P-(123)I-MBA, in visualizing primary breast tumors. This method is based on the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells. The study showed promising results, with P-(123)I-MBA accumulating in most breast tumors, indicating its potential as a tool for noninvasively assessing tumor proliferation (Caveliers et al., 2002).
Benzamide Metabolites in Drug Metabolism Studies
In the realm of drug metabolism, studies have been conducted to understand the disposition and metabolism of various benzamide derivatives. For instance, the disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, was studied, revealing insights into the metabolism and excretion patterns of this benzamide derivative (Renzulli et al., 2011).
properties
Product Name |
3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide |
---|---|
Molecular Formula |
C26H28N2O4S |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfanylbenzamide |
InChI |
InChI=1S/C26H28N2O4S/c1-5-32-23-12-8-19(14-24(23)31-4)16-27-26(30)20-9-13-25(22(15-20)28-18(3)29)33-21-10-6-17(2)7-11-21/h6-15H,5,16H2,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
GEEQZVMWBAUJHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)C)NC(=O)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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